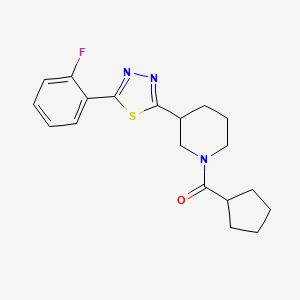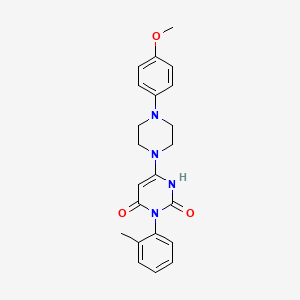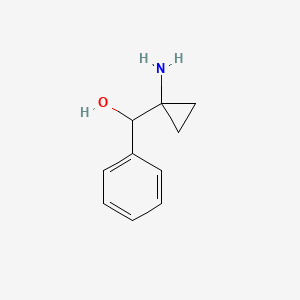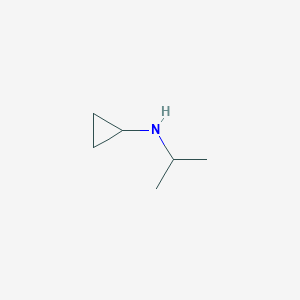![molecular formula C22H16N2O3S B2802339 (Z)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile CAS No. 709003-88-3](/img/structure/B2802339.png)
(Z)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, also known as BTF, is a novel small molecule that has gained attention in recent years due to its potential applications in scientific research. BTF is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied in different contexts.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activities
A notable study describes the synthesis of acrylonitriles substituted with triazoles or benzimidazoles and various substituted furan, thiophene, or phenyl rings. These compounds were evaluated for their cytotoxic potency against human cancer cell lines. The research highlighted structure-activity relationships, indicating sensitivity to substituents at certain positions and revealing compounds that were significantly more potent than standard treatments such as cisplatin and etoposide. The study suggests that these acrylonitriles could induce cell death through apoptosis, indicating their potential as cancer therapeutics (Sączewski et al., 2004).
Crystal Structures and Properties
Research on the crystal structure of related compounds showed that the double bond of the acrylonitrile group possesses Z geometry, affecting the molecular packing and interactions within the crystal lattice. This study provides insights into the molecular design of materials with specific optical or electronic properties (Penthala et al., 2012).
Electrochromic and Polymer Applications
Another investigation focused on thiazolo[5,4-d]thiazole containing donor–acceptor type alternating copolymers, exploring their electrochemical and electrochromic properties. The study showed the potential of these materials for applications in electrochromic devices, highlighting the influence of thiophene and furan moieties on optical properties (Akpinar et al., 2013).
Anticancer Properties of Derivatives
Further research synthesized derivatives of the (Z)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, showing moderate anticancer activity against specific breast cancer cell lines. This work contributes to understanding the structure-activity relationship in designing new anticancer agents (Matiichuk et al., 2022).
Design of Antitumor Agents
Another study involved the design of antitumor agents using 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde derivatives. This research identified lead compounds with superior activity compared to reference drugs, offering a promising avenue for the development of novel antitumor medications (Matiichuk et al., 2020).
Propiedades
IUPAC Name |
(Z)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-25-18-9-7-14(12-20(18)26-2)15(13-23)11-16-8-10-19(27-16)22-24-17-5-3-4-6-21(17)28-22/h3-12H,1-2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAWBKDDSICPSZ-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=C(O2)C3=NC4=CC=CC=C4S3)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=C(O2)C3=NC4=CC=CC=C4S3)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2802257.png)









![2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2802274.png)


![3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2802279.png)